

1-Cyclopropyl-ethanone oxime chemical structure and properties

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Compound of Interest

Compound Name: 1-Cyclopropyl-ethanone oxime

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An In-depth Technical Guide to 1-Cyclopropyl-ethanone oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-ethanone oxime is a versatile chemical intermediate with growing significance in medicinal chemistry and drug development. Its unique structural motif, combining a cyclopropyl ring with an oxime functional group, imparts desirable physicochemical properties to molecules, making it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **1-Cyclopropyl-ethanone oxime**, with a focus on its relevance to the pharmaceutical industry.

Chemical Structure and Identifiers

1-Cyclopropyl-ethanone oxime, also known as cyclopropyl methyl ketoxime, possesses a chemical structure characterized by a cyclopropyl group attached to the carbon atom of an ethanone oxime moiety.^{[1][2]} This combination results in a molecule with the chemical formula C_5H_9NO .^{[1][2][3]}

Table 1: Chemical Identifiers

| Identifier | Value |
|---------------------|--|
| IUPAC Name | (NE)-N-(1-cyclopropylethylidene)hydroxylamine[1] |
| CAS Registry Number | 51761-72-9[1][2][3] |
| Molecular Formula | C ₅ H ₉ NO[1][2][3] |
| Molecular Weight | 99.13 g/mol [1] |
| Canonical SMILES | C/C(=N\O)/C1CC1[1] |
| InChI | InChI=1S/C5H9NO/c1-4(6-7)5-2-3-5/h5,7H,2-3H2,1H3/b6-4+[1] |
| InChIKey | HTMLLPBZMWBCDN-GQCTYLIASA-N[1] |
| Synonyms | Cyclopropyl methyl ketoxime, Acetylcyclopropane oxime, 1- Cyclopropylethanone oxime[2] |

Physicochemical Properties

The physicochemical properties of **1-Cyclopropyl-ethanone oxime** are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented in the table below.

Table 2: Physicochemical Properties

| Property | Value | Reference |
|--|------------------------------------|-----------|
| Melting Point | 38-40 °C | [2] |
| Boiling Point | 90-92 °C at 20 Torr | [2][3] |
| Density | 1.2 ± 0.1 g/cm ³ | [3] |
| LogP (Octanol-Water Partition Coefficient) | 0.7 | [1] |
| Topological Polar Surface Area | 32.6 Å ² | [1] |
| Refractive Index | 1.541 | [3] |
| Standard Enthalpy of Combustion (solid) | -3226.30 ± 1.10 kJ/mol | [4] |
| Enthalpy of Formation (gas) | -153.53 kJ/mol (Joback Calculated) | [4] |
| Enthalpy of Formation (solid) | -27.60 ± 1.10 kJ/mol | [4] |

Synthesis and Experimental Protocols

The most common and straightforward synthesis of **1-Cyclopropyl-ethanone oxime** involves the condensation reaction of cyclopropyl methyl ketone with hydroxylamine. This reaction is typically carried out in the presence of a base to neutralize the acid released from the hydroxylamine salt.

Experimental Protocol: Synthesis of 1-Cyclopropyl-ethanone oxime

Materials:

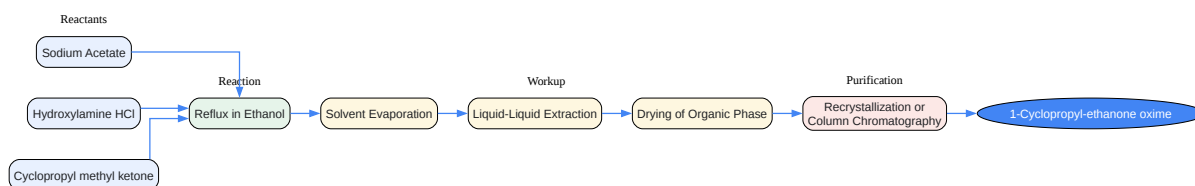
- Cyclopropyl methyl ketone (1.0 eq)
- Hydroxylamine hydrochloride (1.1 eq)
- Sodium acetate (1.2 eq)

- Ethanol
- Water
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of cyclopropyl methyl ketone in ethanol in a round-bottom flask, add hydroxylamine hydrochloride and sodium acetate.
- The reaction mixture is stirred and heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.
- The residue is partitioned between water and diethyl ether.
- The aqueous layer is extracted twice more with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

- The crude **1-Cyclopropyl-ethanone oxime** can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.



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Synthesis and Purification Workflow of **1-Cyclopropyl-ethanone oxime**.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of **1-Cyclopropyl-ethanone oxime**.

Table 3: Spectroscopic Data

| Technique | Key Features |
|----------------------------|--|
| ^{13}C NMR | Spectra available in databases such as PubChem. |
| Mass Spectrometry (GC-MS) | Electron ionization mass spectra are available from the NIST WebBook.[1] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the oxime functional group are expected: O-H stretching (broad, $\sim 3100\text{-}3500\text{ cm}^{-1}$), C=N stretching ($\sim 1640\text{-}1690\text{ cm}^{-1}$), and N-O stretching ($\sim 930\text{-}960\text{ cm}^{-1}$). |

Applications in Drug Discovery and Medicinal Chemistry

Oximes are recognized as a significant pharmacophore in medicinal chemistry, contributing to a wide range of biological activities.[5] The incorporation of a cyclopropyl group can further enhance the pharmacological profile of a molecule by improving metabolic stability, binding affinity, and membrane permeability.

While specific drug candidates containing the **1-Cyclopropyl-ethanone oxime** moiety are not extensively documented in publicly available literature, the structural motif is of high interest to medicinal chemists for several reasons:

- **Scaffold for Library Synthesis:** The oxime functionality provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening.
- **Bioisosteric Replacement:** The cyclopropyl group can act as a bioisostere for other chemical groups, offering a means to fine-tune the properties of a lead compound.
- **Modulation of Biological Activity:** Oxime derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The unique electronic and steric properties of the cyclopropyl ring can modulate these activities.

Safety and Handling

Detailed safety data sheets (SDS) for **1-Cyclopropyl-ethanone oxime** are available from various chemical suppliers. General safety precautions include:

- Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

1-Cyclopropyl-ethanone oxime is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its straightforward synthesis, combined with the desirable properties imparted by the cyclopropyl and oxime functionalities, makes it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical and physical properties, synthesis, and potential applications, serving as a resource for its effective utilization in research and development endeavors.

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